Methyl 4-(5-amino-1,3-dioxoisoindolin-2-yl)benzoate
Description
Methyl 4-(5-amino-1,3-dioxoisoindolin-2-yl)benzoate is a synthetic organic compound characterized by a benzoate ester moiety linked to a 5-amino-substituted phthalimide (1,3-dioxoisoindoline) core. Phthalimide derivatives are widely studied for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities . The amino group in this compound may enhance solubility in polar solvents and serve as a reactive site for further functionalization, making it a candidate for drug development or materials science applications.
Properties
IUPAC Name |
methyl 4-(5-amino-1,3-dioxoisoindol-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-22-16(21)9-2-5-11(6-3-9)18-14(19)12-7-4-10(17)8-13(12)15(18)20/h2-8H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYXYIGDVXZEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-amino-1,3-dioxoisoindolin-2-yl)benzoate typically involves the reaction of 4-(5-Amino-1,3-dioxo-1,3-dihydroisoindol-2-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
4-(5-Amino-1,3-dioxo-1,3-dihydroisoindol-2-yl)benzoic acid+MethanolCatalyst4-(5-Amino-1,3-dioxo-1,3-dihydroisoindol-2-yl)benzoic acid methyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-amino-1,3-dioxoisoindolin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to form alcohol derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Anti-mycobacterial Activity
Recent studies have highlighted the anti-mycobacterial properties of isoindoline derivatives, including methyl 4-(5-amino-1,3-dioxoisoindolin-2-yl)benzoate. Research indicates that compounds with secondary amine substitutions exhibit potent activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL. The structure-activity relationship (SAR) analysis demonstrated that variations in the spacer length and secondary amine functionality significantly influence the anti-mycobacterial efficacy .
Case Study: Synthesis and Evaluation
A study conducted by Rani et al. synthesized several isoindoline derivatives and evaluated their anti-mycobacterial activities. The findings revealed that specific substitutions enhanced both potency and selectivity against M. tuberculosis, making these compounds promising candidates for further development in treating tuberculosis .
Anticancer Potential
This compound has also been investigated for its potential as an anticancer agent. The compound's structural characteristics suggest it may act as an inhibitor of specific enzymes involved in tumor growth and metastasis.
Research Insights
A study indicated that similar benzoate derivatives exhibited high binding affinities to carbonic anhydrase IX (CAIX), an enzyme commonly overexpressed in various cancers. The binding affinity of these compounds to CAIX suggests a potential role in tumor treatment, as inhibition of this enzyme could disrupt tumor growth mechanisms .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Research on related compounds shows promise in enhancing N-methyl-D-aspartate receptor (NMDAR) functions, which are crucial for cognitive processes.
Clinical Trials
Clinical studies have explored sodium benzoate, a related compound, as a D-amino acid oxidase inhibitor to treat cognitive impairments associated with Alzheimer’s disease. These studies demonstrated significant improvements in cognitive functions among patients treated with sodium benzoate compared to placebo groups, providing a basis for investigating similar isoindoline derivatives for neuroprotective applications .
Mechanism of Action
The mechanism of action of Methyl 4-(5-amino-1,3-dioxoisoindolin-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound differs significantly from structurally analogous derivatives reported in the literature. For instance, compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate backbone but incorporate a quinoline-piperazine-carboxylate scaffold instead of a phthalimide . Key distinctions include:
- Core Heterocycle: The target compound features a rigid phthalimide ring, while C1–C7 utilize a quinoline heterocycle linked via a piperazine spacer.
- Substituents: The 5-amino group in the target contrasts with halogen (Br, Cl, F), methoxy, and trifluoromethyl substituents on the quinoline ring in C1–C7.
- Linkage: The phthalimide in the target is directly conjugated to the benzoate ester, whereas C1–C7 employ a piperazine-carboxylate bridge between the quinoline and benzoate groups.
Physicochemical Properties
- Solubility: The amino group in the target compound may improve aqueous solubility compared to halogenated analogs (e.g., C2, C3, C4), which are typically more lipophilic due to electron-withdrawing substituents .
- Physical State : The target compound is likely a solid (exact color unspecified), whereas C1–C7 crystallize as yellow or white solids depending on substituents .
- Electronic Effects: The electron-donating amino group in the target could alter UV-Vis absorption profiles compared to C1–C7, which contain electron-withdrawing groups affecting π-π* transitions.
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Core Structure | Substituent(s) | Physical State | Key Characterization Methods |
|---|---|---|---|---|
| Methyl 4-(5-amino-1,3-dioxoisoindolin-2-yl)benzoate | Phthalimide | 5-NH₂ | Solid (inferred) | ¹H NMR, HRMS |
| C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) | Quinoline-piperazine | Phenyl | Yellow solid | ¹H NMR, HRMS |
| C2 (Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) | Quinoline-piperazine | 4-Bromo | White solid | ¹H NMR, HRMS |
| C3 (Methyl 4-(4-(2-(4-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) | Quinoline-piperazine | 4-Chloro | White solid | ¹H NMR, HRMS |
| C4 (Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) | Quinoline-piperazine | 4-Fluoro | Yellow solid | ¹H NMR, HRMS |
Research Findings
Synthetic Flexibility: The piperazine linker in C1–C7 allows modular substitution on the quinoline ring, enabling systematic exploration of electronic and steric effects . In contrast, the direct phthalimide-benzoate linkage in the target compound offers rigidity, which may influence binding affinity in biological systems.
Substituent Impact: Halogenated derivatives (C2, C3, C4) exhibit reduced solubility compared to the amino-substituted target, as observed in their crystallization as white or yellow solids .
Characterization Consistency : Both the target and C1–C7 rely on ¹H NMR for confirming proton environments and HRMS for molecular mass validation, underscoring standardized analytical protocols in heterocyclic chemistry .
Biological Activity
Methyl 4-(5-amino-1,3-dioxoisoindolin-2-yl)benzoate, a compound featuring a unique isoindoline structure, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Isoindoline core : Confers stability and biological activity.
- Amino group : Enhances interaction with biological targets.
- Benzoate moiety : May influence lipophilicity and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of isoindoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain isoindoline derivatives demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of essential bacterial enzymes such as DNA gyrase and dihydroorotase, which are crucial for DNA replication and cell division .
Table 1: Antimicrobial Activity of Isoindoline Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 6.25 μg/mL |
| Compound B | E. coli | 12.5 μg/mL |
| This compound | TBD (to be determined) | TBD |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging tests. These studies suggest that the compound may effectively neutralize free radicals, thereby reducing oxidative stress in biological systems .
Table 2: Antioxidant Activity Assessment
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid (Control) | 88.6 |
| This compound | TBD |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key bacterial enzymes critical for survival.
- Radical Scavenging : Its ability to donate electrons helps in neutralizing harmful free radicals.
- Cell Membrane Disruption : Certain derivatives may disrupt bacterial cell membranes, leading to cell lysis.
Study on Antimicrobial Properties
In a recent study, a series of isoindoline derivatives were synthesized and evaluated for their antimicrobial efficacy against Mycobacterium tuberculosis. The results indicated that compounds with specific substitutions on the isoindoline ring exhibited MIC values comparable to standard antibiotics .
Study on Antioxidant Activity
Another investigation focused on the antioxidant properties of various isoindoline derivatives using the DPPH assay. The study concluded that certain modifications significantly enhanced the radical scavenging capacity of these compounds compared to known antioxidants like ascorbic acid .
Q & A
Q. What are the established synthetic methodologies for Methyl 4-(5-amino-1,3-dioxoisoindolin-2-yl)benzoate?
The compound is synthesized through a multi-step process:
- Step 1 : Condensation of 4-methyl-2-arylthiazole-5-carbaldehyde with (S)-methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate under reflux in acetic acid to form an intermediate Schiff base .
- Step 2 : Selective reduction of the Schiff base using NaBH₄ in acetonitrile to yield the amine intermediate .
- Step 3 : Acid hydrolysis (e.g., HCl or H₂SO₄) to cleave protecting groups and isolate the final product . Key reagents : Acetic acid, NaBH₄, acetonitrile.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., resonance peaks for the benzoate methyl group at ~3.9 ppm and aromatic protons in the dioxoisoindolin ring) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .
- Mass Spectrometry (MS) : ESI or GC-MS validates molecular weight and fragmentation patterns .
Q. How does solubility impact experimental design for this compound?
Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reactions, while limited solubility in water necessitates organic-aqueous biphasic systems for purification. Pre-solubility testing in DMSO (10–50 mM) is recommended for biological assays .
Advanced Research Questions
Q. What mechanistic insights explain the role of the 5-amino group in nucleophilic substitution reactions?
The 5-amino group enhances electron density in the dioxoisoindolin ring, increasing susceptibility to electrophilic attack. For example, it participates in Schiff base formation with aldehydes, as shown in the synthesis of peptidomimetics. Steric hindrance from the benzoate ester modulates reactivity at the isoindolin nitrogen .
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction using SHELXL software (e.g., refinement of anisotropic displacement parameters) clarifies bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding between the amino group and carbonyl oxygen stabilizes the crystal lattice .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Docking simulations : Molecular docking (AutoDock Vina) models binding affinity to enzymes like histone deacetylases (HDACs), leveraging the dioxoisoindolin moiety’s planar structure .
- QSAR studies : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., electron-withdrawing groups on the benzoate ring) with antimycobacterial activity .
Q. How do competing reaction pathways affect yield in large-scale synthesis?
Competing side reactions include:
- Over-reduction : Excess NaBH₄ may reduce the dioxoisoindolin carbonyl groups, requiring strict stoichiometric control .
- Ester hydrolysis : Acidic or basic conditions during hydrolysis can cleave the methyl benzoate group, necessitating pH monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
